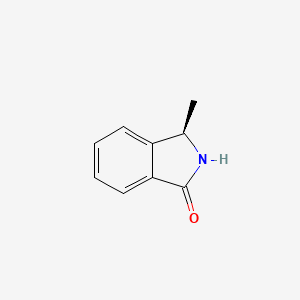

(R)-3-Methylisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPWIDIVQOFLQS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131615-22-0 | |

| Record name | 3-Methyl-1-isoindolinone, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131615220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-ISOINDOLINONE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X2M6E4W4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds of significant biological importance.[1][2] Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. The introduction of a chiral center at the C-3 position dramatically expands the chemical space and offers the potential for stereospecific interactions with biological targets, a cornerstone of modern drug design.[3] This guide focuses on the chemical properties of a specific enantiomer, (R)-3-Methylisoindolin-1-one, a molecule of growing interest in medicinal chemistry due to the prevalence of the 3-alkylisoindolinone core in pharmacologically active compounds.

Chirality plays a pivotal role in the efficacy and safety of pharmaceuticals, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Understanding the synthesis, characterization, and reactivity of enantiomerically pure compounds like this compound is therefore of paramount importance for the development of next-generation therapeutics. This document provides a comprehensive overview of the known and projected chemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis and application.

Chemical Structure and Properties

This compound possesses a stereogenic center at the C-3 position, leading to its chiroptical properties. While specific experimental data for this enantiomer is not extensively available in the public domain, we can infer and present a combination of data from its racemic form and closely related chiral analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉NO | [4] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 131615-22-0 | [5] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not reported for the (R)-enantiomer. Racemate: Data not available. | - |

| Solubility | Soluble in common organic solvents like methanol, chloroform, and DMSO (predicted). | General observation for similar compounds |

| Specific Optical Rotation ([α]D) | Expected to be levorotatory. A similar chiral analog, a 3-methyl-3-substituted isoindolinone, has a reported value of -66.1° (c 0.3, CHCl₃). | [6] (for a related compound) |

Enantioselective Synthesis

The asymmetric synthesis of 3-substituted isoindolinones is a key challenge in organic chemistry.[1][2] While a direct enantioselective synthesis of this compound is not explicitly detailed in the literature, a plausible and highly stereocontrolled route can be constructed from established methodologies. A promising approach involves the asymmetric synthesis of a suitable precursor, (R)-3-(nitromethyl)isoindolin-1-one, followed by subsequent chemical transformations.

An organocatalytic cascade aza-Henry/lactamization reaction provides a robust method for accessing the key chiral intermediate with high enantioselectivity.[7] This is followed by a two-step reduction sequence to yield the target molecule.

Figure 1: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Asymmetric Synthesis of (R)-tert-Butyl 3-(nitromethyl)-1-oxoisoindoline-2-carboxylate

This procedure is adapted from the organocatalytic methodology developed by Massa and coworkers.[7]

-

To a solution of the starting α-amido sulfone derived from a 2-formyl benzoate in toluene, add nitromethane and a chiral bifunctional organocatalyst (e.g., a Takemoto catalyst).

-

Stir the reaction mixture at low temperature (e.g., -40 °C) to facilitate the asymmetric aza-Henry reaction.

-

Upon completion, allow the reaction to warm to room temperature to promote the in-situ lactamization.

-

Purify the product by flash column chromatography on silica gel. This method has been shown to produce the desired (R)-enantiomer with high enantiomeric excess (up to 98% ee).[7]

Step 2: Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group to a primary amine can be achieved under standard hydrogenation conditions.

-

Dissolve (R)-tert-butyl 3-(nitromethyl)-1-oxoisoindoline-2-carboxylate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 3-(aminomethyl)-1-oxoisoindoline-2-carboxylate.

Step 3: Conversion of the Aminomethyl Group to a Methyl Group

The conversion of a primary amine to a methyl group can be a multi-step process. One common method involves exhaustive methylation followed by reductive cleavage.

-

Exhaustive Methylation: Treat the primary amine with an excess of methyl iodide in the presence of a mild base (e.g., K₂CO₃) to form the quaternary ammonium salt.

-

Reductive Cleavage: The resulting quaternary ammonium salt can then be subjected to reductive cleavage conditions to yield the methyl group.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.4-7.6 ppm (m, 3H): Remaining aromatic protons.

-

δ 6.5-7.0 ppm (br s, 1H): NH proton of the lactam.

-

δ 4.5-4.7 ppm (q, 1H): Methine proton at the C-3 position.

-

δ 1.5-1.7 ppm (d, 3H): Methyl protons at the C-3 position.

Expected ¹³C NMR (in CDCl₃):

-

δ 168-170 ppm: Carbonyl carbon (C-1).

-

δ 142-144 ppm: Aromatic quaternary carbon adjacent to the nitrogen.

-

δ 132-134 ppm: Aromatic quaternary carbon.

-

δ 122-130 ppm: Aromatic CH carbons.

-

δ 50-55 ppm: Methine carbon at the C-3 position.

-

δ 20-25 ppm: Methyl carbon.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is centered around the lactam functionality and the protons alpha to the carbonyl group. The N-H bond can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy for diversifying the isoindolinone core.

The true value of this compound lies in its potential as a chiral building block for the synthesis of more complex, biologically active molecules. The 3-substituted isoindolinone motif is found in a variety of compounds with diverse pharmacological activities, including:

The stereochemistry at the C-3 position is often crucial for potent and selective interaction with biological targets. Therefore, the availability of enantiomerically pure building blocks like this compound is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Figure 2: Potential applications of this compound in drug development.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While comprehensive experimental data for this specific enantiomer remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework based on established synthetic methodologies and data from closely related compounds. The proposed enantioselective synthesis offers a clear pathway to access this molecule in high optical purity. The predicted spectroscopic data serves as a useful reference for its characterization. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of chiral synthons like this compound is set to increase, paving the way for the development of more selective and effective therapeutic agents.

References

- 1. chim.it [chim.it]

- 2. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Chiral Isoindolinone Scaffold

An In-Depth Technical Guide to (R)-3-Methylisoindolin-1-one

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry and drug discovery.[1] This structural motif is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties.[2][3] The versatility of the isoindolinone core allows for substitution at various positions, enabling fine-tuning of its pharmacological profile.

A key feature in the design of advanced therapeutic agents is the introduction of chirality. The spatial arrangement of atoms can dramatically influence a molecule's interaction with biological targets. This compound, the subject of this guide, is a chiral building block of significant interest. The presence of a methyl group at the C-3 stereocenter, particularly with the (R)-configuration, can confer enhanced potency, selectivity, or favorable pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and applications, for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Identification

Accurate identification of a chemical entity is the foundation of all subsequent research. The unique identifier for this compound is its Chemical Abstracts Service (CAS) number: 131615-22-0 .[5][6] Its core properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 131615-22-0 | [5][6][7] |

| Molecular Formula | C₉H₉NO | [7][8] |

| Molecular Weight | 147.17 g/mol | [7][8] |

| IUPAC Name | (3R)-3-methyl-2,3-dihydroisoindol-1-one | [6][8] |

| Synonyms | (R)-3-Methyl-1-isoindolinone | [7] |

| SMILES | O=C1N--INVALID-LINK--C2=C1C=CC=C2 | [7] |

| InChIKey | VNPWIDIVQOFLQS-QMMMGPOBSA-N | [8] |

PART 2: Synthesis and Enantioselective Separation

The synthesis of C-3 substituted isoindolinones is a well-explored area of organic chemistry, with numerous strategies developed over the past decade.[9] These methods range from transition-metal-catalyzed reactions to metal-free cascade processes, providing robust pathways to the core structure.[10][11] However, achieving enantiopurity remains a critical challenge, often requiring either asymmetric synthesis or chiral resolution of a racemic mixture.[4][12]

Synthesis of Racemic 3-Methylisoindolin-1-one

A common and effective strategy for synthesizing the racemic compound involves the reductive cyclization of a suitable precursor, such as 2-acetylbenzonitrile. This approach offers high yields using readily available starting materials.[4]

Diagram 1: General Synthetic Workflow

Caption: Workflow for synthesis and chiral separation.

Protocol 2.1: Synthesis of Racemic 3-Methylisoindolin-1-one

-

Rationale: This procedure utilizes a cobalt(II) chloride-catalyzed reduction of the nitrile and ketone moieties of 2-acetylbenzonitrile with sodium borohydride, followed by in-situ cyclization. This one-pot method is efficient and avoids the isolation of intermediate products.

-

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-acetylbenzonitrile (1.0 eq) in methanol at 0°C under an inert atmosphere (e.g., Nitrogen or Argon), add CoCl₂·6H₂O (0.1 eq).

-

Reductant Addition: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the temperature is maintained below 10°C. The reaction mixture will typically turn black.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the black precipitate dissolves and the solution becomes clear.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield racemic 3-methylisoindolin-1-one.

-

Chiral Resolution via Preparative HPLC

To isolate the desired (R)-enantiomer, the racemic mixture must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and reliable method for this purpose on a laboratory scale.[13]

Protocol 2.2: Chiral Resolution of (±)-3-Methylisoindolin-1-one

-

Rationale: Chiral stationary phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. The choice of CSP and mobile phase is critical for achieving baseline resolution.[13]

-

Step-by-Step Methodology:

-

System Preparation: Use a preparative HPLC system equipped with a chiral column (e.g., a polysaccharide-based CSP like Chiralpak IA, IB, or IC).

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. An initial screening might start with a 90:10 (v/v) hexane:isopropanol mixture.[13]

-

Sample Preparation: Dissolve the racemic 3-methylisoindolin-1-one in the mobile phase to an appropriate concentration (e.g., 5-10 mg/mL).

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

-

Fraction Collection: Collect the fractions corresponding to each separated enantiomeric peak.

-

Analysis and Pooling: Analyze the collected fractions using an analytical chiral HPLC method (see Part 3) to confirm their enantiomeric purity. Pool the fractions containing the desired (R)-enantiomer with high enantiomeric excess (e.e. > 99%).

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the pure this compound.

-

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, purity, and enantiomeric integrity of the final compound. A multi-technique approach ensures a self-validating system of quality control.

Diagram 2: Analytical Characterization Workflow

Caption: Quality control workflow for final compound validation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for unambiguous structural confirmation.[14][15]

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.4-7.9 ppm), the methine proton (quartet, approx. 4.6 ppm), the N-H proton (broad singlet), and the methyl group (doublet, approx. 1.5 ppm).[16] |

| ¹³C NMR | Signals for the carbonyl carbon (approx. 170 ppm), aromatic carbons, the chiral methine carbon, and the methyl carbon.[15][16] |

| HRMS (ESI+) | Calculated m/z for [C₉H₉NO + H]⁺: 148.0757. Found value should be within ±5 ppm.[17] |

Enantiomeric Purity Assessment

The most critical quality attribute for a chiral compound is its enantiomeric purity. This is quantified as enantiomeric excess (e.e.) and is determined by chiral HPLC.

Protocol 3.1: Analytical Chiral HPLC for e.e. Determination

-

Rationale: This method is a scaled-down version of the preparative separation, optimized for analytical sensitivity and resolution to accurately quantify the ratio of the two enantiomers.[18][19]

-

Step-by-Step Methodology:

-

System: An analytical HPLC or UHPLC system with a UV detector.[19]

-

Column: A high-resolution analytical chiral column (e.g., Chiralpak IC-3, 3 µm particle size).

-

Mobile Phase: Isocratic elution with a pre-optimized mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve baseline separation (Resolution > 1.5).[13]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample: Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase. Also, prepare a solution of the racemic standard for peak identification.

-

Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Inject the sample and integrate the peak areas for each enantiomer.

-

Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

PART 4: Applications and Future Directions

This compound is not merely a chemical curiosity; it is a valuable intermediate for the synthesis of complex, biologically active molecules. The isoindolinone scaffold is a key component in compounds developed as anxiolytics, sedatives, and dopamine D₄ ligands.[3][4] The introduction of the C-3 methyl group can enhance binding affinity and modulate pharmacological activity.

For drug development professionals, this compound serves as a starting point for building libraries of novel therapeutics. Its defined stereochemistry allows for the exploration of structure-activity relationships (SAR) with a high degree of precision, a cornerstone of modern drug design. For example, it can be a precursor for more complex 3,3-disubstituted isoindolinones, where the introduction of a second substituent at the C-3 position can create highly potent and selective agents.[4]

Conclusion

This compound (CAS: 131615-22-0) is a foundational chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use. The protocols and data presented in this guide provide a framework for researchers to produce and validate this compound with high confidence, ensuring the integrity of their scientific endeavors. As the demand for enantiopure pharmaceuticals continues to grow, the importance of such well-characterized chiral intermediates will only increase, paving the way for the discovery of next-generation therapeutics.

References

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 3R-Methyl-2,3-dihydro-isoindol-1-one | 131615-22-0 [amp.chemicalbook.com]

- 7. a2bchem.com [a2bchem.com]

- 8. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoindolinone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enantioseparation of 3-Substituted Isoindolin-1-ones by HPLC [cjcu.jlu.edu.cn]

- 14. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rsc.org [rsc.org]

- 17. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

- 19. cipac.org [cipac.org]

(R)-3-Methylisoindolin-1-one molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (R)-3-Methylisoindolin-1-one

Executive Summary

The isoindolinone scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals. The stereochemistry at the C3 position is often a critical determinant of pharmacological activity, making the enantioselective synthesis of 3-substituted isoindolinones a paramount objective in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest. We will delve into its molecular structure, physicochemical properties, modern strategies for its enantioselective synthesis, and the analytical techniques required for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

The Isoindolinone Scaffold: A Cornerstone in Medicinal Chemistry

Core Structure and Nomenclature

The isoindolin-1-one core consists of a bicyclic structure where a benzene ring is fused to a γ-lactam ring. The systematic IUPAC name for the parent structure is 2,3-dihydro-1H-isoindol-1-one. For the topic of this guide, this compound, the "3-Methyl" indicates a methyl group at the C3 position of the lactam ring, and the "(R)" designates the absolute stereochemistry at this chiral center.

Significance and the Imperative of Chirality

3-substituted isoindolinones are present in a wide array of bioactive molecules.[1] Their applications span multiple therapeutic areas, underscoring the scaffold's versatility. A crucial aspect of their biological activity is chirality. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects.[2] This enantioselectivity makes the development of robust asymmetric synthetic routes essential for producing enantiopure compounds for pharmacological evaluation.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound possesses a defined three-dimensional architecture dictated by the stereocenter at the C3 position.

-

Molecular Formula: C₉H₉NO[3]

-

IUPAC Name: (3R)-3-methyl-2,3-dihydroisoindol-1-one[3]

-

CAS Number: 6091-76-5 (for the racemic mixture)[3]

The structure features a planar aromatic ring fused to the nearly planar five-membered lactam ring. The methyl group at C3 projects from this plane, defining the (R) configuration.

Physicochemical Data

The following table summarizes key computed and experimental properties for 3-methylisoindolin-1-one. The properties for a single enantiomer are identical to the racemate, with the exception of optical activity.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | PubChem[3] |

| Exact Mass | 147.068413911 Da | PubChem[3] |

| XLogP3-AA | 1.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Strategies for Enantioselective Synthesis

The asymmetric synthesis of 3-substituted isoindolinones is a well-explored area, with organocatalysis emerging as a powerful tool.[2][4] The use of chiral bifunctional organocatalysts, such as those derived from diaminocyclohexane or cinchona alkaloids, has enabled highly enantioselective cascade reactions to construct the chiral isoindolinone core.[1][2]

Featured Protocol: Organocatalytic Asymmetric Aza-Henry/Lactamization Cascade

This approach leverages a cascade reaction that forms the C-N and C-C bonds necessary to construct the heterocyclic ring with high stereocontrol. The bifunctional nature of catalysts like Takemoto's catalyst is critical; it simultaneously activates the nucleophile (nitroalkane) and the electrophile (imine, generated in situ) within a defined chiral environment, directing the stereochemical outcome.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis of this compound via an organocatalytic cascade.

Step-by-Step Experimental Protocol

This protocol is a representative methodology adapted from published procedures for synthesizing analogous 3-substituted isoindolinones.[2][4]

-

Reaction Setup: To a solution of the α-amido sulfone derived from a 2-formylbenzoate (1.0 equiv) in toluene (0.2 M) at -40 °C, add the chiral bifunctional organocatalyst (e.g., Takemoto's catalyst, 10 mol%).

-

Causality: The low temperature is crucial for maximizing enantioselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the (R)-enantiomer. Toluene is often a good solvent for these reactions.[2]

-

-

Nucleophile Addition: Add nitromethane (2.0 equiv) dropwise to the cooled solution. Stir the reaction mixture at -40 °C for 24-48 hours, monitoring by TLC.

-

Causality: The catalyst's thiourea moiety activates the imine electrophile via hydrogen bonding, while the tertiary amine base deprotonates the nitromethane to form the nucleophilic nitronate anion. This dual activation within the catalyst's chiral pocket controls the facial selectivity of the addition.[2]

-

-

In-situ Cyclization: Upon completion of the aza-Henry addition, the resulting intermediate undergoes a spontaneous intramolecular lactamization, displacing the sulfone group to form the stable isoindolinone ring.

-

Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude (R)-3-(nitromethyl)isoindolin-1-one intermediate by flash column chromatography on silica gel.

-

Denitration: Dissolve the purified nitromethyl intermediate in methanol. Add 10% Pd/C catalyst and stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 18 hours at room temperature.[2]

-

Causality: Catalytic hydrogenation is a standard and effective method for the reduction of a nitro group to a methyl group.

-

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final product, this compound, by flash column chromatography to yield the pure enantiomer.

-

Self-Validation: The success of the synthesis is validated at each stage: TLC for reaction monitoring, chromatography for purification, and subsequent spectroscopic and chiral analysis to confirm structure and enantiopurity.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.2-7.9 ppm range), a quartet for the proton at the C3 chiral center, a doublet for the methyl group protons, and a broad singlet for the N-H proton of the lactam.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 168-170 ppm), four distinct signals for the aromatic carbons, and signals for the C3 chiral center and the methyl carbon.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₉H₉NO, the expected exact mass would be a primary validation point.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product.

Chiral HPLC Workflow Diagram

Caption: Workflow for determining enantiomeric purity using chiral HPLC.

Step-by-Step Chiral HPLC Protocol

-

Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series).

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and isopropanol, that provides good separation of the two enantiomers.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase. Also prepare a sample of the racemic compound as a reference to identify the retention times of both enantiomers.

-

Analysis: Inject the samples onto the HPLC system and monitor the elution profile with a UV detector.

-

Data Interpretation: The (R) and (S) enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100.

-

Trustworthiness: This method provides a quantitative and definitive measure of the stereochemical purity, a critical parameter for any chiral compound intended for biological testing.

-

Conclusion and Future Outlook

This compound is a valuable chiral building block with significant potential in drug discovery. The advancements in asymmetric organocatalysis have provided efficient and highly selective methods for its synthesis, enabling access to enantiopure material.[1][2] The analytical techniques detailed herein provide a robust framework for its quality control. As the demand for stereochemically pure and complex molecules grows, the utility of versatile scaffolds like this compound will continue to expand, paving the way for the development of novel therapeutics.

References

- 1. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Methylisoindolin-1-one synthesis pathways

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-Methylisoindolin-1-one

Introduction

The isoindolin-1-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are integral to therapeutic agents such as the anxiolytic compound pazinaclone and the potent dopamine D₄ inhibitor (R)-PD172938.[2][3] The stereochemistry at the C3 position is often critical for pharmacological activity, with one enantiomer typically exhibiting superior potency and a better safety profile.[4][5] Consequently, the development of robust and efficient methods for the asymmetric synthesis of specific enantiomers, such as this compound, is of paramount interest to researchers in drug development.

This guide provides a Senior Application Scientist's perspective on the primary synthetic pathways to this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind methodological choices, and the practical insights essential for successful implementation. The discussion will cover three dominant strategies: the use of chiral auxiliaries, transition metal-catalyzed C-H functionalization, and organocatalytic cascade reactions. Each section is designed to be a self-validating system, grounded in authoritative literature and presented with the clarity required for laboratory application.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of a chiral auxiliary is a classic, robust, and highly effective strategy for establishing stereocenters.[6] This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, the N-tert-butylsulfinamide auxiliary offers an excellent combination of high stereochemical control, reliability, and straightforward removal.[2][7]

Causality and Mechanistic Insight

The core principle of this method is the diastereoselective alkylation of a carbanion derived from an N-sulfinyl isoindolinone. The synthesis begins with the condensation of methyl 2-formylbenzoate with a chiral sulfinamide, for instance, (S)-tert-butylsulfinamide. The resulting sulfinylimine is reduced and cyclized in one pot to form the key intermediate, (S)-2-(tert-butylsulfinyl)-isoindolin-1-one.[7]

Deprotonation at the C3 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) creates a stabilized carbanion. The bulky and stereoelectronically defined tert-butylsulfinyl group effectively shields one face of the molecule. This steric hindrance forces the incoming electrophile (e.g., methyl iodide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[2] The final step involves the cleavage of the auxiliary under acidic conditions to yield the desired enantiomerically pure this compound. The choice of the (S)-sulfinamide auxiliary is critical for directing the methylation to form the (R)-product.

Workflow for Chiral Auxiliary-Mediated Synthesis

Experimental Protocol: Asymmetric Synthesis via N-tert-Butylsulfinyl Auxiliary

This protocol is adapted from methodologies described in The Journal of Organic Chemistry.[2][7]

-

Synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one:

-

To a solution of methyl 2-formylbenzoate (1.0 eq) in CH₂Cl₂ at room temperature, add (S)-tert-butylsulfinamide (1.0 eq) and sodium ethoxide (1.5 eq).

-

Stir the mixture for 4 hours.

-

Cool the reaction to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq).

-

Allow the reaction to warm to 35 °C and stir for 1 hour.

-

Quench the reaction carefully with water and extract the product with CH₂Cl₂. Purify via column chromatography to yield the sulfinyl-isoindolinone intermediate.

-

-

Diastereoselective Methylation:

-

Dissolve the sulfinyl-isoindolinone intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add LDA (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C.

-

Add methyl iodide (CH₃I, 1.5 eq) and continue stirring at -78 °C for 3-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate and purify by column chromatography to isolate the major diastereomer.

-

-

Auxiliary Cleavage:

-

Dissolve the purified 3-methylated intermediate in methanol.

-

Add a solution of HCl in diethyl ether and stir at room temperature until TLC indicates complete conversion.

-

Concentrate the mixture under reduced pressure and purify the residue to obtain this compound.

-

Data Summary: Diastereoselective Alkylation

| Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Methyl Iodide | LDA | >95% | >95:5 | [2] |

| Benzyl Bromide | LDA | >95% | >95:5 | [2] |

| Ethyl Iodide | LHMDS | 94% | 94:6 | [7] |

Strategy 2: Rhodium-Catalyzed Asymmetric C-H Functionalization

Transition metal catalysis represents a more modern and atom-economical approach. Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for constructing isoindolinone cores.[8][9] By employing a chiral directing group or a chiral catalyst, this method can be rendered highly enantioselective.[3][10]

Causality and Mechanistic Insight

This strategy typically involves the reaction of a benzamide derivative, bearing a directing group, with an alkene or alkyne.[3] A chiral N-sulfinyl amide can serve as an effective internal directing group and chiral auxiliary. The reaction proceeds through a catalytic cycle initiated by C-H activation at the ortho-position of the benzamide, guided by the directing group, to form a five-membered rhodacycle intermediate.[10][11]

The alkene then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. This is followed by a reductive elimination and intramolecular aza-Michael addition, which constructs the isoindolinone ring.[10] The stereochemistry of the newly formed C3 center is dictated by the chiral environment created by the N-sulfinyl auxiliary during the cyclization step. Subsequent removal of the auxiliary yields the enantiopure product.

Catalytic Cycle for Rh(III)-Catalyzed Annulation

References

- 1. chim.it [chim.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric synthesis of isoindolones by chiral cyclopentadienyl-rhodium(III)-catalyzed C-H functionalizations. [folia.unifr.ch]

- 10. Diastereoselective synthesis of chiral 3-substituted isoindolinones via rhodium(iii)-catalyzed oxidative C–H olefination/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 3-Substituted Isoindolinones for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isoindolinone Core - A Privileged Scaffold in Modern Drug Discovery

The isoindolinone framework, a bicyclic γ-lactam, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure is a cornerstone in a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] Compounds like Lenalidomide, Pagoclone, and Pazinaclone are clinically significant pharmaceuticals built upon this core structure.[5][6] The true pharmacological versatility of this scaffold is often unlocked by modifications at the C3 position, which can profoundly influence binding affinity and selectivity for various biological targets.[6]

This guide moves beyond a simple recitation of synthetic procedures. It is designed to provide a deep, mechanistic understanding of the key strategies employed in the discovery and synthesis of 3-substituted isoindolinones. We will explore the causality behind experimental choices, from catalyst selection to reaction conditions, providing field-proven insights to empower your own research and development endeavors. The methodologies presented are robust and validated, reflecting the current state-of-the-art in organic synthesis.

Chapter 1: Transition-Metal Catalyzed C-H Activation and Annulation

The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex heterocycles, offering an atom-economical and efficient alternative to classical methods that often require pre-functionalized starting materials.[7][8] This strategy involves the direct functionalization of an otherwise inert C-H bond, typically at the ortho-position of a directing group, followed by annulation with a coupling partner to construct the isoindolinone ring system.

Rhodium(III)-Catalyzed Oxidative Annulation of Benzamides with Alkenes

Expertise & Experience: Rhodium(III) catalysis is a powerhouse for this transformation due to its high reactivity and functional group tolerance. The key to success lies in the use of an N-substituted benzamide where the amide itself acts as a directing group, guiding the catalyst to the ortho-C-H bond. The choice of oxidant is critical; it facilitates the catalytic cycle by regenerating the active Rh(III) species.

Mechanistic Insights: The reaction is initiated by a concerted metalation-deprotonation (CMD) step, forming a five-membered rhodacycle intermediate. This is the regioselectivity-determining step. The coordinated alkene then inserts into the Rh-C bond. Subsequent reductive elimination constructs the C-C and C-N bonds of the isoindolinone ring, releasing the product and a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle.

Trustworthiness - A Validated Protocol: The following protocol is adapted from established literature, demonstrating a robust and reproducible method.[9]

Experimental Protocol: Ruthenium-Catalyzed Cyclization of N-Substituted Benzamides with Allylic Alcohols [9]

-

Reaction Setup: To a screw-capped vial, add the N-substituted benzamide (0.2 mmol), allylic alcohol (0.4 mmol), [{Ru(p-cymene)Cl₂}₂] (5 mol%, 0.01 mmol), AgSbF₆ (20 mol%, 0.04 mmol), and Cu(OAc)₂·H₂O (2.0 equiv, 0.4 mmol).

-

Solvent Addition: Add 1.0 mL of t-AmylOH as the solvent.

-

Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3-substituted isoindolinone derivative.

Palladium(II)-Catalyzed C-H Functionalization

Expertise & Experience: Palladium catalysis offers a complementary approach, often under redox-neutral conditions, which enhances functional group tolerance.[10] A key strategy involves the intramolecular C(sp³)–H amidation, where a Pd/C catalyst can be used without the need for stoichiometric oxidants, generating H₂ as the only byproduct, which is a significant advantage in terms of green chemistry.[7][11]

Mechanistic Insights: The reaction typically begins with N-H deprotonation of the amide by a base, followed by coordination to the Pd(0) catalyst. Oxidative addition into the benzylic C(sp³)–H bond forms a Pd(II) intermediate. Subsequent reductive elimination forms the new C-N bond, yielding the isoindolinone product and regenerating the Pd(0) catalyst.

Chapter 2: Multicomponent Reactions (MCRs) for Rapid Scaffold Generation

Multicomponent reactions are highly convergent, forming a product from three or more starting materials in a single synthetic operation. This approach embodies the principles of atom and step economy, allowing for the rapid generation of molecular diversity from simple precursors.[12]

Catalyst-Free, Microwave-Assisted Three-Component Synthesis

Expertise & Experience: This strategy leverages the reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite to rapidly construct N-alkyl-isoindolinone phosphonates.[13][14] The use of microwave irradiation is a key enabling technology, dramatically reducing reaction times from hours to minutes and often improving yields by providing efficient and uniform heating.[13] The absence of a catalyst simplifies purification and reduces costs.

Mechanistic Insights: The reaction proceeds via a domino sequence. First, the primary amine condenses with the aldehyde of 2-formylbenzoic acid to form a Schiff base (imine). The carboxylic acid moiety then protonates the imine, activating it for nucleophilic attack by the phosphite (Kabachnik-Fields reaction). The resulting intermediate undergoes an intramolecular cyclization via amide bond formation, with the loss of water, to yield the final isoindolinone product.

Trustworthiness - A Validated Protocol: The following protocol is based on a catalyst- and solvent-free method, highlighting its efficiency and environmental credentials.[13]

Experimental Protocol: Three-Component Synthesis of N-Alkyl-isoindolinone Phosphonates [13]

-

Reagent Mixing: In a microwave-safe vial, mix 2-formylbenzoic acid (1.0 mmol), the primary amine (e.g., butylamine, 1.0 mmol), and diethyl phosphite (1.0 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60 °C for 10-30 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The product can often be isolated directly in high purity. If necessary, purification can be achieved by recrystallization or flash column chromatography.

Chapter 3: Asymmetric Synthesis of Chiral Isoindolinones

For pharmaceutical applications, controlling the stereochemistry at the C3 position is often paramount, as different enantiomers can exhibit vastly different biological activities.[15] Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Asymmetric Alkylation

Expertise & Experience: This reliable method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The N-tert-butylsulfinyl group is an excellent chiral auxiliary for this purpose. It directs the deprotonation and subsequent alkylation to occur on a specific face of the molecule.[6]

Mechanistic Insights: An (S)-2-(tert-butylsulfinyl)-isoindolinone is first synthesized. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature selectively removes the proton at the C3 position. The sulfinyl group chelates the lithium cation, forming a rigid, five-membered ring intermediate. This chelation blocks one face of the resulting carbanion, forcing the incoming alkylating agent (e.g., an alkyl halide) to approach from the opposite, less sterically hindered face. This results in a highly diastereoselective alkylation. The chiral auxiliary can then be cleaved under mild conditions to yield the enantioenriched 3-substituted isoindolinone.[6]

Trustworthiness - A Validated Protocol: The following protocol details an efficient method for the asymmetric synthesis of 3-substituted isoindolinones.[6]

Experimental Protocol: Asymmetric Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolinone [6]

-

Reaction Setup: Dissolve (S)-2-(tert-butylsulfinyl)-isoindolinone (1.0 equiv) in anhydrous THF (tetrahydrofuran) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise. Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the diastereomerically enriched product.

Chapter 4: Data Summary and Method Comparison

To facilitate strategic decision-making in synthetic planning, the following table summarizes the core methodologies discussed, highlighting their key features, advantages, and limitations.

| Methodology | Typical Catalysts/Reagents | Typical Yields | Key Advantages | Key Limitations | Reference(s) |

| Transition Metal-Catalyzed C-H Activation | [RhCp*Cl₂]₂, Ru(p-cymene)Cl₂, Pd/C, Oxidants (Cu(OAc)₂, AgSbF₆) | Good to Excellent | High atom economy, direct use of simple precursors, broad substrate scope. | Requires expensive transition metal catalysts, may require oxidants, potential for metal contamination in the final product. | [7][9][10][11][16] |

| Multicomponent Reactions (MCRs) | 2-Formylbenzoic acid, amines, phosphites/isocyanides. Often catalyst-free. | Good to Excellent | High step and atom economy, rapid generation of libraries, operational simplicity. | Substrate scope can be limited to highly reactive components, product complexity is built-in. | [12][13][14][17] |

| Asymmetric Synthesis (Chiral Auxiliary) | N-tert-butylsulfinyl auxiliary, LDA, alkyl halides. | Excellent | High diastereoselectivity, reliable and well-established method. | Requires stoichiometric use of the chiral auxiliary, additional steps for attachment and removal of the auxiliary. | [6] |

| Intramolecular Cyclization | Pd₂(dba)₃, Xantphos, Base (Et₃N) | Moderate to Good | Utilizes readily available starting materials (e.g., 2-iodobenzamides). | Requires pre-functionalized substrates, may not be as atom-economical as C-H activation. | [18] |

Conclusion and Future Outlook

The synthesis of 3-substituted isoindolinones has evolved significantly, driven by the persistent demand for this privileged scaffold in drug discovery. Modern methods, particularly transition-metal-catalyzed C-H activation and multicomponent reactions, have provided powerful, efficient, and sustainable routes to these valuable compounds.[1][12][19] Concurrently, advances in asymmetric catalysis continue to address the critical need for enantiomerically pure pharmaceutical agents.[6][20]

Future efforts will likely focus on further expanding the scope and efficiency of these reactions, developing novel catalytic systems with lower environmental impact (e.g., using earth-abundant metals), and integrating these synthetic strategies into automated platforms for high-throughput synthesis and screening. The continued innovation in this field promises to accelerate the discovery of next-generation therapeutics built upon the versatile isoindolinone core.

References

- 1. research.abo.fi [research.abo.fi]

- 2. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]

- 17. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for (R)-3-Methylisoindolin-1-one: A Technical Guide

Abstract

Introduction: The Significance of (R)-3-Methylisoindolin-1-one

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chiral center at the 3-position, as in this compound, adds a layer of stereochemical complexity that can be critical for pharmacological activity. The specific spatial arrangement of the methyl group can profoundly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

A precise and unambiguous characterization of the molecule's structure and stereochemistry is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and the methodologies to obtain them.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used for 3-Methylisoindolin-1-one.

A Technical Guide to the Determination of Chiral Purity for (R)-3-Methylisoindolin-1-one

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. For chiral isoindolinones, such as 3-Methylisoindolin-1-one, the stereochemistry at the C3 position is paramount, as individual enantiomers often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3] Consequently, the development and rigorous validation of analytical methods to ensure the chiral purity of the desired (R)-enantiomer are critical for drug safety and efficacy.[4][5] This in-depth guide provides a comprehensive framework for researchers and drug development professionals on establishing and validating a robust analytical workflow for determining the chiral purity of (R)-3-Methylisoindolin-1-one, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, detail self-validating protocols, and present a systematic approach to method development and validation in line with regulatory expectations.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development. Biological systems, composed of chiral entities like enzymes and receptors, are inherently stereoselective.[2] This means the human body can interact differently with each enantiomer of a chiral drug, treating them as distinct substances.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3]

The 3-substituted isoindolin-1-one framework is a key pharmacophore in many bioactive molecules.[6] When the C3 position is a stereocenter, as in 3-Methylisoindolin-1-one, controlling the enantiomeric purity is not merely an academic exercise but a regulatory and safety necessity.[5][7] Regulatory bodies like the FDA now strongly recommend the development of single-enantiomer drugs, demanding precise analytical control over chiral impurities.[4][5] This guide addresses the core challenge: how to confidently and accurately quantify the chiral purity of this compound.

Foundational Strategy: Stereoselective Synthesis

While this guide focuses on analysis, the synthetic strategy is the first line of defense in achieving high chiral purity. Modern organic synthesis offers several powerful methods to produce enantioenriched isoindolinones, minimizing the burden on downstream purification and analysis. Key approaches include:

-

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to create a chiral environment that favors the formation of one enantiomer over the other.[8][9]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral precursor to direct the stereochemical outcome of a reaction, followed by its removal.[10]

-

Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

The choice of synthetic route directly impacts the potential chiral impurity profile, informing the required sensitivity of the subsequent analytical method.

The Analytical Core: Chiral Chromatography

Direct separation of enantiomers is most effectively achieved using chiral chromatography.[11] High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).[11][12][13]

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7][14] The differing stability of these complexes leads to different retention times, enabling separation.

Workflow for Chiral Purity Analysis

The overall process, from receiving a sample to reporting a validated purity value, follows a logical progression. This workflow ensures that the analytical method is not only suitable for its intended purpose but also robust and reliable.

Caption: High-level workflow for chiral purity analysis.

Chiral HPLC Method Development: A Practical Approach

Developing a chiral separation method can seem daunting due to the analyte-specific nature of the interactions.[15] However, a systematic screening approach dramatically increases the probability of success.

Causality Behind the Choices: The goal is to find a CSP and mobile phase combination that provides sufficient recognition between the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the workhorses of chiral separations, successfully resolving over 80% of chiral compounds. Therefore, they are the logical starting point for screening.[13] Normal-phase (NP) chromatography, using non-polar mobile phases like hexane and an alcohol modifier, often provides better selectivity for many compounds on these columns because it promotes the hydrogen bonding and π-π interactions crucial for chiral recognition.[13]

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral Purity Determination

This protocol describes a self-validating system for the routine analysis of this compound, incorporating system suitability checks to ensure the validity of each analytical run.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: CHIRALPAK® AD-H (amylose-based) or similar (250 x 4.6 mm, 5 µm).[16][17]

-

Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

2. Preparation of Solutions:

-

Diluent: Mobile Phase (n-Hexane/IPA 80:20).

-

Racemic Standard Solution (for System Suitability): Prepare a solution of (R/S)-3-Methylisoindolin-1-one at approximately 0.5 mg/mL in diluent. This solution is used to verify the separation capability of the system.

-

(R)-Enantiomer Sample Solution: Prepare a solution of the this compound bulk drug substance at approximately 0.5 mg/mL in diluent.

3. System Suitability Test (SST):

-

Rationale: The SST is performed before any sample analysis to demonstrate that the chromatographic system is performing adequately for the intended analysis.

-

Procedure: Inject the Racemic Standard Solution five times.

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.

-

Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

-

Precision (%RSD): The relative standard deviation of the peak area for the (R)-enantiomer from the five replicate injections must be ≤ 2.0%.

-

4. Analytical Procedure:

-

Once the SST passes, inject the diluent as a blank to ensure no carryover.

-

Inject the (R)-Enantiomer Sample Solution in duplicate.

-

Record the chromatograms and integrate the peak areas for both the (R)- and (S)-enantiomers.

5. Data Analysis and Calculation: The enantiomeric excess (% ee) is a measure of the purity of one enantiomer relative to the other. It is calculated using the peak areas from the chromatogram.

-

Enantiomeric Excess (% ee) Calculation: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] * 100[18][19]

-

Chiral Purity (Area % of Undesired Enantiomer): % S-enantiomer = [Area of S-enantiomer / (Area of R-enantiomer + Area of S-enantiomer)] * 100

| Parameter | Formula | Purpose |

| Resolution (Rs) | 2 * (t_R2 - t_R1) / (w1 + w2) | Measures the degree of separation between the two enantiomer peaks. |

| Enantiomeric Excess (% ee) | [ (R - S) / (R + S) ] * 100 | Expresses the purity of the major enantiomer.[18] |

| Area % Impurity | [ S / (R + S) ] * 100 | Directly quantifies the level of the undesired enantiomer. |

Method Validation: Ensuring Trustworthiness

Validation of a chiral purity method is the process of demonstrating its suitability for the intended purpose. It is a regulatory requirement and ensures the reliability of the generated data. The validation should be performed according to ICH Q2(R1) guidelines.

| Validation Parameter | Objective & Rationale | Typical Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities. | Baseline resolution (Rs > 2.0) between enantiomers. No interference from blank/placebo at the retention time of the enantiomers. |

| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ~10:1. Precision (%RSD) at the LOQ concentration should be ≤ 10%. |

| Linearity | Demonstrate a linear relationship between the concentration of the (S)-enantiomer and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to ~1.0% of the nominal sample concentration. |

| Accuracy | The closeness of the test results to the true value. Assessed by spiking known amounts of the (S)-enantiomer into the pure (R)-enantiomer. | % Recovery should be within 80-120% at the LOQ level and 90-110% at higher levels. |

| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | %RSD should be ≤ 10% at the LOQ level and ≤ 5% at higher levels. |

| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., %IPA ±2%, flow rate ±10%). | System suitability criteria (e.g., Resolution) must be met under all varied conditions. |

Conclusion

The determination of chiral purity for this compound is a critical quality control step in pharmaceutical development. A systematic approach, grounded in the principles of chiral chromatography, is essential for creating a reliable analytical method. By starting with a logical screening of polysaccharide-based chiral stationary phases and progressing through methodical optimization, a suitable HPLC method can be efficiently developed. The subsequent formal validation of this method, covering specificity, sensitivity, linearity, accuracy, precision, and robustness, provides the necessary evidence of its trustworthiness and ensures that the chiral purity of this important pharmaceutical building block can be measured with the highest degree of scientific confidence.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. veranova.com [veranova.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. eijppr.com [eijppr.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process [organic-chemistry.org]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of (R)-3-Methylisoindolin-1-one

This compound is a chiral heterocyclic compound belonging to the isoindolinone class of molecules. Isoindolinone scaffolds are of significant interest in medicinal chemistry, forming the core of various biologically active agents. The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of its ultimate bioavailability. Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately increasing development costs and the risk of late-stage failure.[1][2][3]

This guide provides a comprehensive technical overview of the methodologies and theoretical principles for characterizing the solubility profile of this compound. We will explore the key factors governing its solubility, detail robust experimental protocols for its determination, and discuss the interpretation of this data within the context of pharmaceutical development frameworks like the Biopharmaceutics Classification System (BCS).[4][5] The BCS framework categorizes drugs based on their solubility and intestinal permeability, providing a mechanistic basis for predicting in vivo performance from in vitro measurements.[5][6][7]

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's intrinsic properties is essential to predict its solubility behavior. While specific experimental data for the (R)-enantiomer is not widely published, we can infer its likely characteristics from the racemic mixture and parent structures.

-

Structure: this compound possesses a bicyclic structure with a benzene ring fused to a five-membered lactam ring. The nitrogen atom within the lactam ring provides a site for hydrogen bonding. The presence of the methyl group at the chiral center introduces a degree of lipophilicity.

-

Ionization Potential: The lactam moiety is a weak base. Therefore, the molecule is expected to be protonated under acidic conditions. This ionization is the most critical determinant of its pH-dependent solubility, with solubility predicted to increase significantly as the pH of the medium decreases.[8][9][10]

-

Lipophilicity: The calculated LogP (XLogP3-AA) for 3-methyl-1-isoindolinone is approximately 1.2, suggesting moderate lipophilicity.[11] This value indicates a balance between aqueous solubility and membrane permeability, which is often desirable for orally administered drugs.

| Property | Expected Value/Characteristic | Source |

| Molecular Formula | C₉H₉NO | [11] |

| Molecular Weight | 147.17 g/mol | [11] |

| Appearance | Expected to be a white to off-white crystalline solid | [12] |

| pKa (Conjugate Acid) | Estimated to be in the range of 2-4 (Weak Base) | Inferred from structure |

| Calculated LogP | ~1.2 | [11] |

Theoretical Framework: Understanding Solubility

Solubility is not a single, fixed value but is dependent on the conditions under which it is measured. In drug development, the distinction between kinetic and thermodynamic solubility is paramount.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid drug.[13] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[2][14][15][16] This value is critical for selecting formulation strategies and predicting in vivo performance.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution as its concentration increases.[15][17] It is a high-throughput assay often used in early drug discovery for screening large numbers of compounds.[1][3][18] The method typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer.[3] This process can create supersaturated solutions, often resulting in a solubility value that is significantly higher than the true thermodynamic solubility.[17][19] While useful for ranking compounds, it can be misleading if used for formulation decisions.

Key Factors Influencing Solubility

-

pH: For an ionizable compound like this compound, pH is the most dominant factor. As a weak base, its solubility will increase in acidic environments where it becomes protonated and forms a more soluble salt.[20][21] Determining the pH-solubility profile across the physiological pH range (1.2 to 6.8) is a regulatory requirement for BCS classification.[7][22]

-

Polymorphism: This is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[23] Different polymorphs can have markedly different physical properties, including solubility and dissolution rate.[24][25][26] Metastable polymorphs are generally more soluble than the most stable crystalline form.[25] It is crucial to characterize the solid form of the material before and after a solubility experiment to ensure a phase transition has not occurred.[16]

-

Temperature: Most drug dissolution processes are endothermic, meaning solubility increases with temperature.[27][28][29] Solubility studies are typically conducted at a physiologically relevant temperature, such as 37 °C.[7][16]

-

Solvent Polarity: The principle of "like dissolves like" applies.[27][28] The moderate polarity of this compound suggests it will have some solubility in semi-polar organic solvents, which can be useful for developing liquid formulations or analytical methods.[12]

Experimental Determination of Solubility

Accurate and reproducible solubility data is the foundation of a successful development program. The following protocols describe robust, self-validating methods for characterizing the solubility profile of this compound.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is considered the definitive approach for determining equilibrium solubility and is recommended by regulatory agencies like the WHO.[14][15][16]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials containing aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). The amount of solid should be sufficient to ensure a saturated solution while not significantly altering the properties of the medium.[14]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (37 °C). Agitate the samples for at least 24-48 hours.[16] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[30] Caution must be exercised to avoid filter sorption, especially for poorly soluble compounds.[14]

-

pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[14]

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared with known concentrations of the compound should be used for quantification.[14]

-